molecular formula C15H12N2O3S B15357865 phenyl N-(7-methoxy-1,3-benzothiazol-2-yl)carbamate

phenyl N-(7-methoxy-1,3-benzothiazol-2-yl)carbamate

Cat. No.: B15357865
M. Wt: 300.3 g/mol
InChI Key: STQDIQMLRCAJOA-UHFFFAOYSA-N
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Description

Phenyl N-(7-methoxy-1,3-benzothiazol-2-yl)carbamate is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl N-(7-methoxy-1,3-benzothiazol-2-yl)carbamate typically involves the reaction of 7-methoxy-1,3-benzothiazol-2-amine with phenyl isocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and consistency. Additionally, purification steps such as recrystallization or column chromatography may be used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Phenyl N-(7-methoxy-1,3-benzothiazol-2-yl)carbamate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the benzothiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has shown potential as a bioactive compound with antimicrobial and antifungal properties.

  • Medicine: Research has explored its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

  • Industry: The compound's unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which phenyl N-(7-methoxy-1,3-benzothiazol-2-yl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Phenyl N-(7-methoxy-1,3-benzothiazol-2-yl)carbamate can be compared to other benzothiazole derivatives, such as:

  • Benzothiazole: The parent compound without any substituents.

  • 7-Methoxy-1,3-benzothiazol-2-amine: The amine derivative of the parent compound.

  • Phenyl isocyanate: The reagent used in the synthesis of the compound.

Uniqueness: this compound is unique due to its specific substituents and the resulting biological and chemical properties. These properties make it distinct from other benzothiazole derivatives and suitable for various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and properties make it a valuable addition to the benzothiazole family, with promising applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C15H12N2O3S

Molecular Weight

300.3 g/mol

IUPAC Name

phenyl N-(7-methoxy-1,3-benzothiazol-2-yl)carbamate

InChI

InChI=1S/C15H12N2O3S/c1-19-12-9-5-8-11-13(12)21-14(16-11)17-15(18)20-10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17,18)

InChI Key

STQDIQMLRCAJOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1SC(=N2)NC(=O)OC3=CC=CC=C3

Origin of Product

United States

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